molecular formula C13H16BrN3O5S B2707009 N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide CAS No. 868981-12-8

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide

Cat. No.: B2707009
CAS No.: 868981-12-8
M. Wt: 406.25
InChI Key: AOHMTLBCIVVCLN-UHFFFAOYSA-N
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Description

N1-((3-((4-Bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide is a synthetic small molecule of interest in medicinal chemistry and biochemical research. This compound features a 4-bromophenylsulfonyl group linked to an oxazolidine ring, a structural motif present in various pharmacologically active molecules . The oxalamide linker, connecting the oxazolidine unit to a methyl group, is a common feature in compounds studied for their potential to interact with biological targets . Compounds with similar sulfonyl-oxazolidine and amide functionalities are frequently investigated as potential enzyme inhibitors or for antimicrobial activity, providing a basis for this compound's application in early-stage drug discovery research . Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a standard in analytical and bio-screening assays. Product Use Notice: This product is intended for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O5S/c1-15-12(18)13(19)16-8-11-17(6-7-22-11)23(20,21)10-4-2-9(14)3-5-10/h2-5,11H,6-8H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHMTLBCIVVCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide typically involves multiple steps:

    Formation of the Oxazolidin Ring: This step involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidin ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromine atom replaces a leaving group on the phenyl ring.

    Sulfonylation: The sulfonyl group is added via a sulfonyl chloride reagent in the presence of a base, such as pyridine or triethylamine.

    Oxalamide Formation: The final step involves the reaction of the intermediate compound with oxalyl chloride and a secondary amine to form the oxalamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analog 1: N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide (Compound 4)
  • Key Features: Contains azetidinone (4-membered lactam) rings instead of oxazolidinone (5-membered). Chloro and hydroxy/methoxy substituents enhance polarity compared to the bromophenyl group. Synthesized via chloro acetyl chloride and triethylamine in 1,4-dioxane .
  • Polar substituents may improve aqueous solubility but reduce membrane permeability compared to the bromophenyl-sulfonyl group.
2.2 Structural Analog 2: N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide (Compound 10)
  • Key Features: Features imidazolidinone rings (5-membered, two nitrogen atoms). Hydroxy and methoxy groups enable hydrogen bonding. Higher melting point (215–217°C) suggests strong crystal packing due to symmetry and polar groups .
  • The target compound’s bromophenyl-sulfonyl group may confer greater lipophilicity, favoring blood-brain barrier penetration.
2.3 Structural Analog 3: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53)
  • Key Features :
    • Contains a sulfonamide group (vs. sulfonyl in the target) and fluorinated aromatic systems.
    • Lower melting point (175–178°C) and higher molecular weight (589.1 g/mol) .
  • Fluorine atoms enhance electronegativity and metabolic stability, similar to bromine in the target compound.

Comparative Data Table

Compound Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Features
Target Compound Oxazolidinone 4-Bromophenyl sulfonyl, methyl N/A N/A High lipophilicity, sulfonyl stability
Compound 4 Azetidinone Chloro, hydroxy, methoxy N/A N/A High polarity, ring strain
Compound 10 Imidazolidinone Hydroxy, methoxy 215–217 N/A Strong hydrogen bonding, high MP
Example 53 Pyrazolo-pyrimidine Fluorophenyl, sulfonamide 175–178 589.1 Fluorine-enhanced stability

Research Findings and Implications

  • Electronic Effects : The target’s sulfonyl group likely offers superior stability versus sulfonamides (e.g., Example 53), which may hydrolyze under acidic conditions .
  • Bioactivity : Bromine’s bulkiness may enhance binding to hydrophobic pockets compared to chlorine or polar groups in Compounds 4 and 10 .
  • Synthetic Challenges: Oxazolidinone synthesis typically requires controlled lactamization, whereas azetidinones (Compound 4) demand stringent conditions to mitigate ring strain .

Biological Activity

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a combination of oxazolidinone and oxalamide functionalities along with a bromophenyl sulfonyl moiety. Its molecular formula is C18H25BrN4O6SC_{18}H_{25}BrN_{4}O_{6}S, with a molecular weight of 505.4 g/mol. The structure is significant for its potential interactions with biological targets.

PropertyValue
Molecular FormulaC18H25BrN4O6S
Molecular Weight505.4 g/mol
CAS Number868980-93-2
Melting PointNot specified

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl sulfonyl group engages in hydrophobic interactions. These interactions can modulate the activity of target proteins, potentially leading to therapeutic effects such as:

  • Anti-inflammatory actions
  • Anticancer properties

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of oxazolidinones showed cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

In addition to anticancer properties, this compound may also exhibit anti-inflammatory effects. Research has shown that sulfonamide derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation . This mechanism could be beneficial in treating inflammatory diseases.

Enzyme Inhibition

The compound's ability to interact with enzymes makes it a candidate for biochemical probes in research settings. Studies have explored its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic advancements .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis and inhibited cell proliferation through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives, including this compound. The findings revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Q & A

Q. Key Evidence :

  • Similar oxazolidinone-sulfonyl intermediates were synthesized via chlorination with phosphorus pentachloride (PCl₅) in toluene .
  • Pd/C-catalyzed hydrogenation and tosylation steps are effective for analogous sulfonamide derivatives .

Q. Table 1: Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYieldReference
Sulfonyl ChlorinationPCl₅, toluene, reflux73-85%
Oxalamide FormationOxalyl chloride, methylamine, dioxane, 0°C~70%
PurificationSilica gel (EtOAc/hexane, 3:7)>95%

Basic: How is the compound characterized using spectroscopic methods?

Methodological Answer:

  • FTIR : Confirm sulfonyl (S=O, ~1350-1150 cm⁻¹) and oxazolidinone (C=O, ~1700 cm⁻¹) groups.
  • ¹H/¹³C NMR : Identify methylene protons (δ 3.5–4.5 ppm for oxazolidinyl-CH₂), sulfonyl-aryl protons (δ 7.7–7.9 ppm), and methyl groups (δ 2.8–3.2 ppm for N-CH₃).
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₀BrN₃O₅S: 490.0321).

Q. Key Evidence :

  • ¹H NMR of similar oxazolidinone derivatives showed distinct splitting patterns for methylene and aryl protons .
  • IR peaks for sulfonamide and carbonyl groups align with reported data .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected splitting or missing peaks) may arise from:

  • Tautomerism : Use variable-temperature NMR to detect equilibrium states.
  • Impurities : Employ preparative HPLC or 2D NMR (COSY, HSQC) to isolate signals.
  • Crystallographic Data : Compare with single-crystal X-ray structures (e.g., Acta Crystallographica reports ).

Example :
In a related oxazolidinone derivative, inconsistent ¹³C NMR signals were resolved via HSQC, confirming coupling between CH₂ and adjacent carbonyl groups .

Advanced: What strategies optimize the yield of the target compound?

Methodological Answer:

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance reactivity .
  • Catalysis : Introduce Pd/C for hydrogenolysis of protecting groups (e.g., benzyl ethers) with >90% efficiency .
  • Stoichiometry : Optimize molar ratios (e.g., 1.2 equivalents of oxalyl chloride to prevent side reactions) .

Q. Table 2: Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°C (coupling)+15%
Catalyst Loading5% Pd/C (w/w)+20%
Purification MethodGradient elution+10% purity

Advanced: How to design experiments to study structure-activity relationships (SAR)?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-chlorophenyl ).

Biological Assays : Test inhibitory activity against target enzymes (e.g., antimicrobial assays ).

Computational Modeling : Use DFT or molecular docking to correlate electronic properties (e.g., sulfonyl group electronegativity) with activity.

Q. Key Evidence :

  • Thiazolo-triazole-oxalamide derivatives showed varied bioactivity based on aryl substitutions .
  • Hydroxamic acid analogs demonstrated SAR-dependent antioxidant profiles .

Advanced: How to analyze stability under varying conditions?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to determine decomposition points (e.g., onset at ~180°C ).
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track photodegradants.

Example :
A sulfonamide analog decomposed at 180°C, suggesting limited thermal stability in non-inert environments .

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